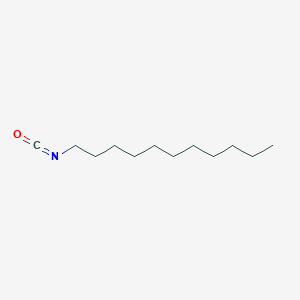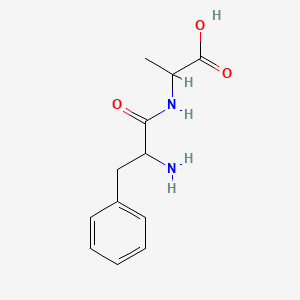
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate)” is a complex organic compound. It likely contains an ammonium group (NH4+) that has been modified with ethyl (C2H5) and 2-methoxyethyl (CH3OCH2CH2) groups. The compound also includes two toluene-4-sulphonate groups, which are aromatic compounds derived from toluene (a type of hydrocarbon) and sulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the modified ammonium group and the two toluene-4-sulphonate groups. These groups would likely be arranged in a way that maximizes stability and minimizes repulsion between electron-rich areas .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. The modified ammonium group might participate in acid-base reactions, while the toluene-4-sulphonate groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and particular reactivity towards certain chemical reagents .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
50928-80-8 |
|---|---|
Product Name |
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) |
Molecular Formula |
C26H40N2O7S2 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
4-N-ethyl-4-N-(2-methoxyethyl)-2-methylbenzene-1,4-diamine;4-methylcyclohexa-1,5-diene-1-sulfonic acid |
InChI |
InChI=1S/C12H20N2O.2C7H10O3S/c1-4-14(7-8-15-3)11-5-6-12(13)10(2)9-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,4,7-8,13H2,1-3H3;2*2,4-6H,3H2,1H3,(H,8,9,10) |
InChI Key |
PUPQWRGBPOYMMY-UHFFFAOYSA-N |
SMILES |
CCN(CCOC)C1=CC(=C(C=C1)N)C.CC1CC=C(C=C1)S(=O)(=O)O.CC1CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCN(CCOC)C1=CC(=C(C=C1)N)C.CC1CC=C(C=C1)S(=O)(=O)O.CC1CC=C(C=C1)S(=O)(=O)O |
Other CAS RN |
143568-91-6 50928-80-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




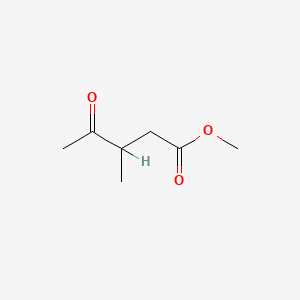
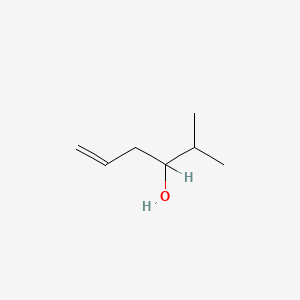



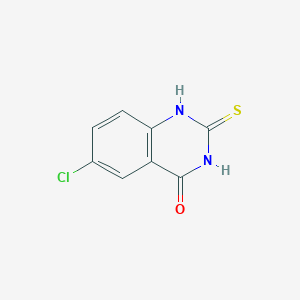

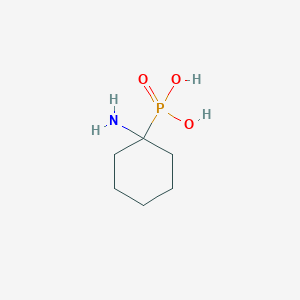
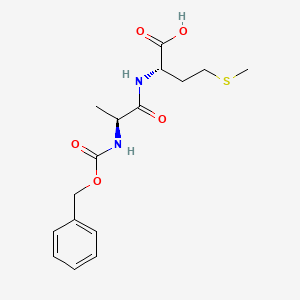
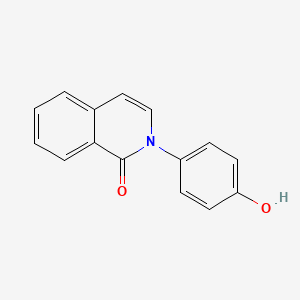
![2-[2-(2-Aminoacetylamino)acetylamino]-4-methylpentanoic acid](/img/structure/B1595827.png)
